
(±)-trans-12,13-Epoxy-9(E)-octadecenoic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(±)-trans-12,13-Epoxy-9(E)-octadecenoic acid methyl ester is a chemical compound that belongs to the class of epoxy fatty acid methyl esters It is characterized by the presence of an epoxide group at the 12,13 position and a double bond at the 9(E) position of the octadecenoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (±)-trans-12,13-Epoxy-9(E)-octadecenoic acid methyl ester typically involves the epoxidation of unsaturated fatty acid methyl esters. One common method is the use of peracids, such as m-chloroperoxybenzoic acid (m-CPBA), to oxidize the double bond and form the epoxide ring. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also considered to minimize the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(±)-trans-12,13-Epoxy-9(E)-octadecenoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be further oxidized to form diols or other oxygenated derivatives.
Reduction: The epoxide ring can be reduced to form the corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under mild conditions.
Major Products Formed
Diols: Formed through the reduction or hydrolysis of the epoxide ring.
Substituted Epoxides: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
(±)-trans-12,13-Epoxy-9(E)-octadecenoic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of polymers, coatings, and other materials due to its reactive epoxide group.
Wirkmechanismus
The mechanism of action of (±)-trans-12,13-Epoxy-9(E)-octadecenoic acid methyl ester involves its interaction with various molecular targets and pathways. The epoxide group can react with nucleophilic sites in biological molecules, leading to the formation of covalent adducts. This can result in the modulation of enzyme activity, signaling pathways, and gene expression. The compound’s ability to form reactive intermediates also contributes to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(±)-trans-9,10-Epoxystearic Acid Methyl Ester: Another epoxy fatty acid methyl ester with an epoxide group at the 9,10 position.
(±)-cis-12,13-Epoxy-9(E)-octadecenoic Acid Methyl Ester: A stereoisomer with a cis configuration at the 12,13 position.
Uniqueness
(±)-trans-12,13-Epoxy-9(E)-octadecenoic acid methyl ester is unique due to its specific epoxide and double bond positions, which confer distinct chemical reactivity and biological activity compared to other similar compounds. Its trans configuration at the 12,13 position also influences its physical and chemical properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
58800-42-3 |
|---|---|
Molekularformel |
C19H34O3 |
Molekulargewicht |
310.478 |
IUPAC-Name |
methyl (E)-11-[(2R,3R)-3-pentyloxiran-2-yl]undec-9-enoate |
InChI |
InChI=1S/C19H34O3/c1-3-4-11-14-17-18(22-17)15-12-9-7-5-6-8-10-13-16-19(20)21-2/h9,12,17-18H,3-8,10-11,13-16H2,1-2H3/b12-9+/t17-,18-/m1/s1 |
InChI-Schlüssel |
JTSVQVYMBXVLFI-PQGVJJGYSA-N |
SMILES |
CCCCCC1C(O1)CC=CCCCCCCCC(=O)OC |
Synonyme |
(9E)-rel-11-[(2R,3R)-3-Pentyl-2-oxiranyl]-9-undecenoic acid Methyl Ester; _x000B_[2α(E),3β]-11-(3-Pentyloxiranyl)-,9-undecenoic acid methyl ester; [2α(E),3β]-(±)-11-(3-Pentyloxiranyl)-,9-undecenoic acid methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



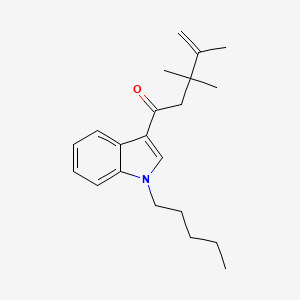
![(S)-4'-((5-((1-(4-bromophenyl)ethyl)carbamoyl)-2,3-dimethyl-1H-indol-1-yl)methyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B591233.png)
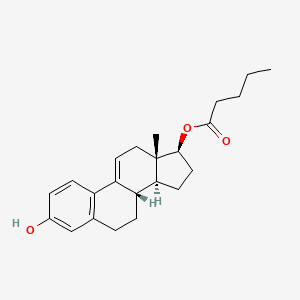
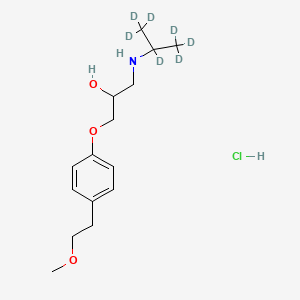
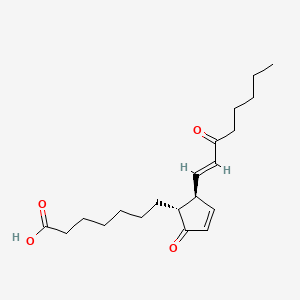
![5-(4-chlorophenyl)-4-[3-[4-[4-[[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylamino]phenyl]piperazin-1-yl]phenyl]-2-methyl-N-methylsulfonyl-1-propan-2-ylpyrrole-3-carboxamide](/img/structure/B591238.png)
![(3S,13s,17r)-17-ethynyl-13-methyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1h-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B591239.png)


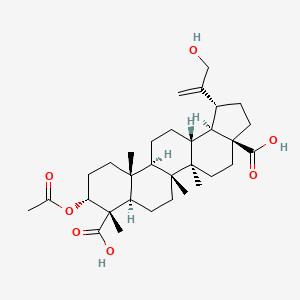
![(13S,17R)-13-Ethyl-17-ethynyl-3-oxo-2,3,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylacetate](/img/structure/B591250.png)
![(4R)-4-[(5R,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3-oxo-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B591253.png)
